5-(1-Ethylpyrrolidin-2-yl)-3-methyl-2-(pyrrolidin-1-yl)pyridine
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Overview
Description
5-(1-Ethylpyrrolidin-2-yl)-3-methyl-2-(pyrrolidin-1-yl)pyridine is a complex organic compound characterized by the presence of pyrrolidine and pyridine rings. These heterocyclic structures are commonly found in various biologically active molecules, making this compound of significant interest in medicinal chemistry and drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Ethylpyrrolidin-2-yl)-3-methyl-2-(pyrrolidin-1-yl)pyridine typically involves the construction of the pyrrolidine and pyridine rings followed by their functionalization. One common approach is the cyclization of suitable precursors under controlled conditions. For example, the pyrrolidine ring can be synthesized via the reaction of 1,4-diketones with ammonia or primary amines . The pyridine ring can be constructed through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters, aldehydes, and ammonia .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. Catalytic hydrogenation and other advanced methodologies can be employed to streamline the synthesis process and ensure scalability .
Chemical Reactions Analysis
Types of Reactions
5-(1-Ethylpyrrolidin-2-yl)-3-methyl-2-(pyrrolidin-1-yl)pyridine undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can be carried out using halogenated derivatives and nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Halogenated derivatives, amines, thiols
Major Products Formed
The major products formed from these reactions include various functionalized derivatives that can be further utilized in medicinal chemistry and other applications .
Scientific Research Applications
5-(1-Ethylpyrrolidin-2-yl)-3-methyl-2-(pyrrolidin-1-yl)pyridine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 5-(1-Ethylpyrrolidin-2-yl)-3-methyl-2-(pyrrolidin-1-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s pyrrolidine and pyridine rings allow it to fit into the active sites of these targets, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities and are also used in medicinal chemistry.
Pyridine Derivatives: Compounds such as 2-(1-methyl-2-pyrrolidinyl)pyridine exhibit similar properties and applications.
Uniqueness
What sets 5-(1-Ethylpyrrolidin-2-yl)-3-methyl-2-(pyrrolidin-1-yl)pyridine apart is its unique combination of pyrrolidine and pyridine rings, which provides a distinct pharmacophore for drug design and other applications .
Properties
Molecular Formula |
C16H25N3 |
---|---|
Molecular Weight |
259.39 g/mol |
IUPAC Name |
5-(1-ethylpyrrolidin-2-yl)-3-methyl-2-pyrrolidin-1-ylpyridine |
InChI |
InChI=1S/C16H25N3/c1-3-18-10-6-7-15(18)14-11-13(2)16(17-12-14)19-8-4-5-9-19/h11-12,15H,3-10H2,1-2H3 |
InChI Key |
ALAPJRHGXIUCQB-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCCC1C2=CN=C(C(=C2)C)N3CCCC3 |
Origin of Product |
United States |
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